Boc-Asn-Gly-OEt

Overview

Description

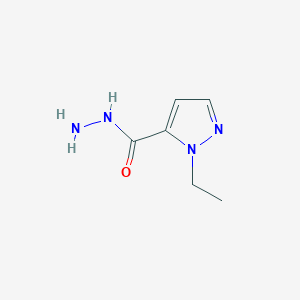

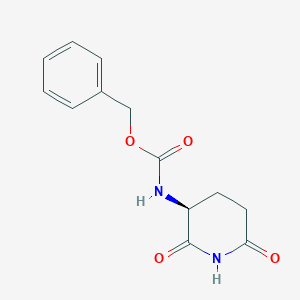

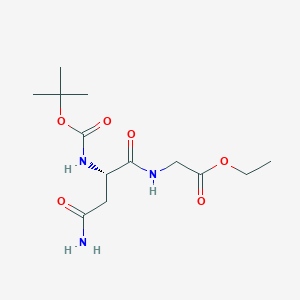

“Boc-Asn-Gly-OEt” is a chemical compound with the molecular formula C13H23N3O6 . It is also known as Ethyl N2- { [ (2-methyl-2-propanyl)oxy]carbonyl}-L-asparaginylglycinate .

Molecular Structure Analysis

The Boc-Asn-Gly-OEt molecule contains a total of 44 bonds. There are 21 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 ester(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis

Boc-Asn-Gly-OEt has a molecular weight of 317.34 . It has a density of 1.2±0.1 g/cm3, a boiling point of 559.1±50.0 °C at 760 mmHg, and a flash point of 291.9±30.1 °C . It has 9 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds .Scientific Research Applications

Proteomics Research

Boc-Asn-Gly-OEt: is utilized in proteomics research due to its role in peptide synthesis . The compound’s structure allows for the incorporation into peptides, which can then be used to study protein structure, function, and interactions.

Dipeptide Synthesis

This compound serves as a starting material in dipeptide synthesis. It’s particularly useful when combined with common coupling reagents, facilitating the creation of dipeptides, which are essential in studying protein functions and enzyme activities .

Amino Acid Racemization

Boc-Asn-Gly-OEt: features a d-alanine pharmacophore, enabling it to catalyze the conversion of L-alanine to D-alanine. This reaction is a crucial step in amino acid biosynthesis and is valuable for research in enzymology and metabolic pathways .

Protein Labeling

The active site of Boc-Asn-Gly-OEt can accept azide, which makes it a valuable tool for protein labeling. This application is significant in bioconjugation chemistry, allowing researchers to track proteins in various biological processes .

Peptide Synthesis Using Boc Strategy

The Boc strategy, which involves Boc-Asn-Gly-OEt , is known for its suitability in green chemistry. It’s used in peptide synthesis where only gases are generated without any other by-products, making it environmentally friendly .

Antioxidant Peptide Screening

In the field of food science, pharmaceuticals, and cosmetics, Boc-Asn-Gly-OEt may be involved in the screening and identification of antioxidant peptides. These peptides have broad applications, including food preservation, therapeutic agents, and skincare products .

Ionic Liquid Formation

Boc-Asn-Gly-OEt: is used to create tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids have applications in organic synthesis and can be used as efficient reactants and reaction media .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies, which are crucial in drug discovery and development. It can help in understanding the binding affinities and interactions between molecules .

Future Directions

Mechanism of Action

Target of Action

Boc-Asn-Gly-OEt is a biochemical compound used in proteomics research Similar compounds, such as boc-gly-pro, have been shown to target fibroblast activation protein (fap), a serine protease overexpressed on the surface of tumor-associated fibroblasts .

Mode of Action

For instance, Boc-Gly-Pro, a similar compound, is recognized and cleaved by FAP when attached to a drug molecule . This suggests that Boc-Asn-Gly-OEt might also interact with its targets in a similar manner.

Biochemical Pathways

Based on the known targets of similar compounds, it can be hypothesized that boc-asn-gly-oet may influence pathways related to fibroblast activation and tumor growth .

Pharmacokinetics

It is known that the compound should be stored at 2-8 °c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.

Result of Action

For instance, Boc-Gly-Pro-annonaceous acetogenin prodrugs have shown high potency to inhibit the growth of various cancer cell lines .

Action Environment

It is known that the compound should be stored at 2-8 °c , suggesting that temperature could be a significant environmental factor affecting its stability and efficacy.

properties

IUPAC Name |

ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUCEFIHQRKEGS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427240 | |

| Record name | Boc-Asn-Gly-OEt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211056-85-8 | |

| Record name | Boc-Asn-Gly-OEt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)